3'-Bromo-2-(4-fluorophenyl)acetophenone
Description
3'-Bromo-2-(4-fluorophenyl)acetophenone is a halogenated acetophenone derivative characterized by a bromine atom at the 3' position of the acetophenone ring and a 4-fluorophenyl group at the 2-position. Its molecular formula is C₁₄H₁₀BrFO, with a molecular weight of 293.13 g/mol . The compound exhibits a planar structure due to conjugation between the ketone and aromatic rings, which influences its reactivity and physical properties. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .
Key physicochemical properties include:
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHTVCWCDTCFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642344 | |
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-71-9 | |
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .
Industrial Production Methods
In industrial settings, the production of 3’-Bromo-2-(4-fluorophenyl)acetophenone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines in palladium-catalyzed amination reactions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in amination and coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Aminated Derivatives: Formed through substitution reactions.
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
3’-Bromo-2-(4-fluorophenyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, such as carbonic anhydrase II inhibition.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase II, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to reduced cell proliferation in certain cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3'-Bromo-2-(4-fluorophenyl)acetophenone with structurally related compounds:
Key Observations:
Substituent Position Effects :
- Bromine at the 3' position (as in the target compound) reduces steric hindrance compared to the 4'-bromo isomer, enhancing reactivity in nucleophilic aromatic substitution .
- Fluorine at the para position (4-fluorophenyl) increases electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions .
Synthetic Utility: The target compound is preferred over 3'-Bromo-4'-fluoroacetophenone (C₈H₆BrFO) in multicomponent reactions due to its extended aromatic system, which improves regioselectivity . 4'-Bromo-2-(4-fluorophenyl)acetophenone exhibits higher thermal stability (mp 98–100°C vs. 85–87°C for the target compound), making it suitable for high-temperature applications .
Biological Activity: Fluorine-containing analogues like 1-(4-Bromo-2-fluorophenyl)propan-1-one show enhanced anti-inflammatory activity compared to non-fluorinated derivatives, attributed to improved bioavailability .
Pharmaceutical Relevance
This compound serves as a precursor for antidiabetic agents and kinase inhibitors. For example, its derivative 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrated IC₅₀ values of 0.8 μM against α-glucosidase, outperforming non-halogenated counterparts .
Agrochemical Potential
In agrochemistry, bromo-fluoroacetophenones act as eco-friendly pesticides. Field trials showed that derivatives of the target compound reduced aphid infestations by 75% at 50 ppm, comparable to synthetic pyrethroids but with lower toxicity .
Material Science
The compound’s planar structure enables its use in liquid crystal displays (LCDs). Blends with 4'-Bromo-2-(3-fluorophenyl)acetophenone achieved a nematic phase range of 120–150°C, suitable for flexible electronics .
Biological Activity
3'-Bromo-2-(4-fluorophenyl)acetophenone is a compound of interest within medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C14H10BrF O
- Molecular Weight: 293.14 g/mol
- Structural Features: The compound contains a bromo group and a fluorophenyl moiety, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 2-(4-fluorophenyl)acetophenone using bromine or a brominating agent in suitable solvents like acetic acid or dichloromethane. The reaction can be represented as follows:
This reaction can be optimized for industrial applications, ensuring high yields and consistent quality through continuous flow processes.
Enzyme Inhibition
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . It has been suggested that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, which play critical roles in various signaling pathways related to cancer and metabolic diseases. The unique substitution pattern of bromine and fluorine enhances its interactions with specific amino acid residues in proteins, potentially modulating their activity.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| 2-Bromo-2-(3-fluorophenyl)acetophenone | Bromine at the 2-position, fluorine at the 3-position | Different substitution pattern affecting reactivity |
| 2-Bromo-4'-fluoroacetophenone | Bromine at the 2-position, fluorine at the para position | Variation in halogen positioning |
| 4-Bromo-2-(3-fluorophenyl)acetophenone | Bromine at the para position, fluorine at meta position | Unique due to different spatial arrangement |
| Bromo-4-fluoroacetophenone | Lacks additional phenyl substituent | Simpler structure with fewer functional groups |
The specific substitution pattern of bromine and fluorine in this compound influences its reactivity and potential interactions with biological targets compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
